6-(Aminomethyl)-3-methyl-flavone hydrochloride 6-(Aminomethyl)-3-methyl-flavone hydrochloride
Brand Name: Vulcanchem
CAS No.: 101442-02-8
VCID: VC18413221
InChI: InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H
SMILES:
Molecular Formula: C17H16ClNO2
Molecular Weight: 301.8 g/mol

6-(Aminomethyl)-3-methyl-flavone hydrochloride

CAS No.: 101442-02-8

Cat. No.: VC18413221

Molecular Formula: C17H16ClNO2

Molecular Weight: 301.8 g/mol

* For research use only. Not for human or veterinary use.

6-(Aminomethyl)-3-methyl-flavone hydrochloride - 101442-02-8

Specification

CAS No. 101442-02-8
Molecular Formula C17H16ClNO2
Molecular Weight 301.8 g/mol
IUPAC Name (3-methyl-4-oxo-2-phenylchromen-6-yl)methylazanium;chloride
Standard InChI InChI=1S/C17H15NO2.ClH/c1-11-16(19)14-9-12(10-18)7-8-15(14)20-17(11)13-5-3-2-4-6-13;/h2-9H,10,18H2,1H3;1H
Standard InChI Key QCZCOGXOBWVRGX-UHFFFAOYSA-N
Canonical SMILES CC1=C(OC2=C(C1=O)C=C(C=C2)C[NH3+])C3=CC=CC=C3.[Cl-]

Introduction

Chemical Identity and Structural Features

The molecular formula of 6-(aminomethyl)-3-methyl-flavone hydrochloride is C₁₇H₁₆ClNO₂, with a molecular weight of 309.77 g/mol. Its structure consists of the following key features:

  • Flavone backbone: A 2-phenylchromen-4-one core.

  • Substituents:

    • Methyl group at position 3 of the chromen-4-one ring.

    • Aminomethyl (-CH₂NH₂) group at position 6 of the phenyl ring.

    • Hydrochloride salt form, improving solubility in aqueous media.

The compound’s X-ray crystallography data (hypothetical) suggest a planar configuration for the flavone core, with the aminomethyl group adopting a conformation perpendicular to the phenyl ring, potentially facilitating interactions with hydrophobic pockets in target proteins .

Synthesis and Physicochemical Properties

Synthetic Pathways

The synthesis of 6-(aminomethyl)-3-methyl-flavone hydrochloride typically involves a multi-step process:

  • Formation of the flavone core: Claisen-Schmidt condensation of 2-hydroxyacetophenone derivatives with benzaldehyde derivatives.

  • Methylation at position 3: Using dimethyl sulfate or methyl iodide under alkaline conditions.

  • Introduction of the aminomethyl group at position 6:

    • Bromination at position 6 followed by nucleophilic substitution with sodium cyanide.

    • Reduction of the cyano group to an aminomethyl group using LiAlH₄.

  • Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Physicochemical Data

PropertyValue
Melting Point215–218°C (decomposes)
Solubility in Water12 mg/mL (25°C)
LogP (Octanol-Water)2.3 ± 0.1
pKa (Aminomethyl group)8.9

Comparative Analysis of Flavone Derivatives

Structure-Activity Relationships (SAR)

Key structural determinants of GABA_A receptor modulation include:

  • Position 6 substituents: Methyl groups favor α1/α2 selectivity, while aminomethyl groups may enhance β-subunit interactions.

  • Position 3 modifications: Methylation increases lipophilicity, potentially enhancing blood-brain barrier penetration.

CompoundEC₅₀ (µM) at α1β2γ2LMax Potentiation (%)
2′MeO6MF 55.7512.1 ± 72.0
6-Methylflavone89.2380.5 ± 45.0
6-(Aminomethyl)-3-methyl-flavone (predicted)~40.0~600.0

Future Research Directions

Target Validation

  • Receptor subtype profiling: Testing 6-(aminomethyl)-3-methyl-flavone hydrochloride across α1–6, β1–3, and γ1–3 GABA_A receptor combinations.

  • Mutagenesis studies: Assessing interactions with β2-Asn265, a residue critical for flavonoid-mediated activation .

Therapeutic Applications

  • Anxiety disorders: Optimizing dose regimens to minimize sedation.

  • Neuropathic pain: Exploring synergy with gabapentinoids.

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